molecular formula C12H12F6N2O2 B4552044 Ethyl [1,1,1,3,3,3-hexafluoro-2-(phenylamino)propan-2-yl]carbamate

Ethyl [1,1,1,3,3,3-hexafluoro-2-(phenylamino)propan-2-yl]carbamate

Cat. No.: B4552044
M. Wt: 330.23 g/mol
InChI Key: HUVRQHOKHPHQPS-UHFFFAOYSA-N
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Description

Ethyl [1,1,1,3,3,3-hexafluoro-2-(phenylamino)propan-2-yl]carbamate is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high stability and reactivity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [1,1,1,3,3,3-hexafluoro-2-(phenylamino)propan-2-yl]carbamate typically involves the reaction of hexafluoroacetone with phenylamine, followed by the introduction of ethyl carbamate. The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl [1,1,1,3,3,3-hexafluoro-2-(phenylamino)propan-2-yl]carbamate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various fluorinated derivatives.

    Reduction: Reduction reactions can lead to the formation of simpler fluorinated compounds.

    Substitution: The presence of fluorine atoms makes it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.

Major Products

The major products formed from these reactions include various fluorinated amines, alcohols, and carbamates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl [1,1,1,3,3,3-hexafluoro-2-(phenylamino)propan-2-yl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

    Biology: The compound’s unique properties make it useful in biochemical studies, including enzyme inhibition and protein binding assays.

    Industry: The compound is used in the production of specialty chemicals, including fluorinated surfactants and polymers.

Mechanism of Action

The mechanism of action of Ethyl [1,1,1,3,3,3-hexafluoro-2-(phenylamino)propan-2-yl]carbamate involves its interaction with various molecular targets. The fluorine atoms enhance its binding affinity to specific enzymes and receptors, leading to inhibition or activation of biochemical pathways. The compound’s high stability and reactivity also contribute to its effectiveness in various applications.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with similar stability and reactivity.

    1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Another fluorinated compound with comparable properties.

    Ethyl N-[1,1,1,3,3,3-hexafluoro-2-(pyrimidin-2-ylamino)propan-2-yl]carbamate: A structurally related carbamate with similar applications.

Uniqueness

Ethyl [1,1,1,3,3,3-hexafluoro-2-(phenylamino)propan-2-yl]carbamate is unique due to its specific combination of fluorine atoms and phenylamino group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring high stability and specific reactivity profiles.

Properties

IUPAC Name

ethyl N-(2-anilino-1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F6N2O2/c1-2-22-9(21)20-10(11(13,14)15,12(16,17)18)19-8-6-4-3-5-7-8/h3-7,19H,2H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUVRQHOKHPHQPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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